
1-cyclopentylethanone;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylethanone is a chemical compound with the molecular formula C₇H₁₂O and a molecular weight of 112.1696 g/mol . It is also known by other names such as cyclopentyl methyl ketone, acetylcyclopentane, and methyl cyclopentyl ketone . This compound is characterized by a cyclopentane ring attached to an ethanone group, making it a ketone derivative.
Méthodes De Préparation
1-Cyclopentylethanone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture to achieve the desired product.
Industrial production methods for 1-cyclopentylethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
1-Cyclopentylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentyl acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-cyclopentylethanone with reducing agents like sodium borohydride or lithium aluminum hydride yields cyclopentyl ethanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups. For example, reaction with hydrazine can form cyclopentyl hydrazone.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed.
Applications De Recherche Scientifique
1-Cyclopentylethanone has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in developing new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Research into potential pharmaceutical applications of 1-cyclopentylethanone includes its use as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its unique structure contributes to the development of new materials and products.
Mécanisme D'action
The mechanism by which 1-cyclopentylethanone exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the ketone group, which can participate in various chemical transformations. The molecular targets and pathways involved in these reactions include nucleophilic addition to the carbonyl group, oxidation-reduction processes, and substitution reactions.
Comparaison Avec Des Composés Similaires
1-Cyclopentylethanone can be compared with other similar compounds, such as:
Cyclopentanone: A ketone with a similar cyclopentane ring but lacking the ethanone group. It is less reactive in certain chemical reactions compared to 1-cyclopentylethanone.
Cyclohexanone: A six-membered ring ketone that exhibits different reactivity due to the larger ring size. It is commonly used in industrial applications and organic synthesis.
Acetophenone: A ketone with a benzene ring instead of a cyclopentane ring. It has different chemical properties and applications compared to 1-cyclopentylethanone.
The uniqueness of 1-cyclopentylethanone lies in its specific ring structure and functional group, which confer distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C14H24FeO2 |
|---|---|
Poids moléculaire |
280.18 g/mol |
Nom IUPAC |
1-cyclopentylethanone;iron |
InChI |
InChI=1S/2C7H12O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*7H,2-5H2,1H3; |
Clé InChI |
KSGXANJLHYDMHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCC1.CC(=O)C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)
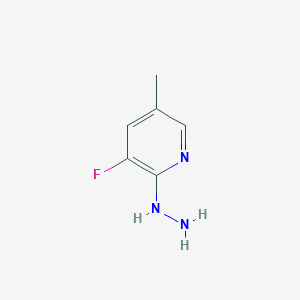

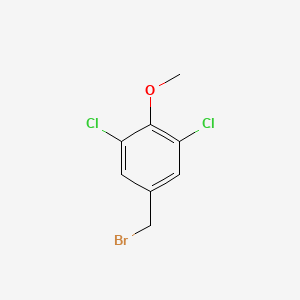

![[(2,4,5-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12442171.png)
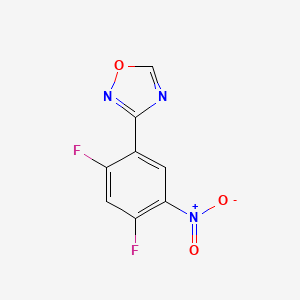

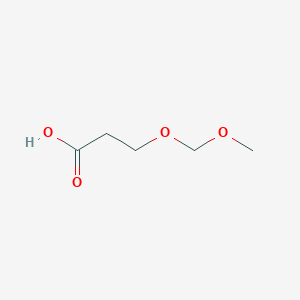
![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
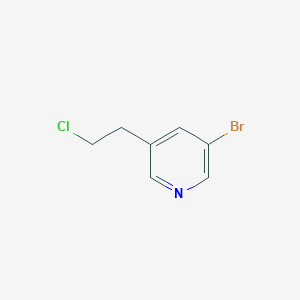
![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)

![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)
